molecular formula C6H8ClNO3S B2809085 (4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride CAS No. 2551118-13-7

(4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride

Cat. No. B2809085
CAS RN: 2551118-13-7
M. Wt: 209.64
InChI Key: CXAXSCNNFOQZBD-UHFFFAOYSA-N
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Description

“(4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2551118-13-7. It has a molecular weight of 209.65 .


Molecular Structure Analysis

The IUPAC name for this compound is (4-ethylisoxazol-3-yl)methanesulfonyl chloride. The InChI code is 1S/C6H8ClNO3S/c1-2-5-3-11-8-6(5)4-12(7,9)10/h3H,2,4H2,1H3 .

Scientific Research Applications

Biological Assays and Enzyme Inhibition Studies

The compound’s reactivity allows for the design of specific probes and inhibitors:

    Cell Viability Assays: The compound’s reactivity enables the synthesis of fluorescent or colorimetric probes for cell viability assays. For instance, the MTT assay relies on tetrazolium dye reduction.

Antiviral Research

Given the recent focus on antiviral compounds, consider the following:

Cancer Research

Although not extensively studied, there’s potential in cancer-related applications:

properties

IUPAC Name

(4-ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO3S/c1-2-5-3-11-8-6(5)4-12(7,9)10/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAXSCNNFOQZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CON=C1CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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